molecular formula C14H11BrCl2O3S B7440335 2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate

Cat. No.: B7440335
M. Wt: 410.1 g/mol
InChI Key: SPHLWRYVYAUUMR-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates. This compound is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with bromine, chlorine, and methyl groups. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: Chlorine atoms are introduced into the benzene ring through a similar electrophilic aromatic substitution reaction using chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3).

    Sulfonation: The sulfonate group is introduced by reacting the chlorinated and brominated benzene derivative with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent such as dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2R), or alkoxides (OR-).

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in acidic or basic conditions.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4) in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfonic acids or thiols.

Scientific Research Applications

2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate: Unique due to the specific combination of substituents.

    1,4-Dibromo-2,5-dimethylbenzene: Lacks the sulfonate group, affecting its reactivity and applications.

    1-Bromo-2,5-dimethoxybenzene: Contains methoxy groups instead of methyl groups, altering its chemical properties.

Uniqueness

This compound is unique due to the presence of both electron-withdrawing (bromine, chlorine) and electron-donating (methyl) groups, along with the sulfonate group

Properties

IUPAC Name

(2,5-dimethylphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrCl2O3S/c1-8-3-4-9(2)13(5-8)20-21(18,19)14-7-12(17)11(16)6-10(14)15/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHLWRYVYAUUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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